trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1242268-32-1
VCID: VC2920913
InChI: InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol

trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid

CAS No.: 1242268-32-1

Cat. No.: VC2920913

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid - 1242268-32-1

Specification

CAS No. 1242268-32-1
Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
IUPAC Name 2-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Standard InChI InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1
Standard InChI Key NIMCENZKSRCKGF-NXEZZACHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CC(=O)O
SMILES CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O

Introduction

Chemical Structure and Identification

Trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid is characterized by its unique chemical structure featuring a trans-configured cyclohexyl ring with an N-Boc protected amine at the 3-position and an acetic acid moiety. The compound demonstrates specific stereochemistry that is critical to its function in chemical synthesis pathways.

Nomenclature and Identifiers

The compound is known by several names and identifiers that are important for its proper identification in scientific literature and chemical databases:

  • IUPAC Name: 2-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid

  • Common Name: Trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid

  • CAS Registry Number: 1242268-32-1

  • Alternative Identifiers: SCHEMBL6883712, ZINC52508214, AKOS015991597

Structural Features

The compound contains several key structural features that define its chemical properties and reactivity:

  • A cyclohexyl ring in the trans configuration

  • A tert-butoxycarbonyl (Boc) protected amino group at the 3-position of the cyclohexyl ring

  • An acetic acid functional group attached to the cyclohexyl ring

  • Specific stereochemistry (1R,3R) that determines its spatial arrangement and biological activity

The presence of both a protected amine and a carboxylic acid group makes this compound particularly useful in peptide synthesis and pharmaceutical applications where controlled reactivity is essential.

Physical and Chemical Properties

Understanding the physical and chemical properties of trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid is crucial for its proper handling and application in research settings. The available data on this compound provides insights into its behavior under various conditions.

Physical Properties

The compound exists as a solid at room temperature with the following properties:

PropertyValue
Physical StateSolid
ColorNot specified in available data
Molecular FormulaC₁₃H₂₃NO₄
Commercial PurityTypically 95%
SolubilityLimited data available, likely soluble in organic solvents
Melting PointNot specified in available data
Boiling PointNot specified in available data

Chemical Stability and Reactivity

The compound demonstrates the following stability and reactivity characteristics:

  • Stability: Stable under recommended temperatures and pressures

  • Conditions to Avoid: Dust generation

  • Incompatible Materials: Strong oxidizing agents

  • Hazardous Decomposition Products: Carbon oxides, Nitrogen oxides

These properties suggest that while the compound is generally stable under normal laboratory conditions, proper storage and handling protocols should be followed to maintain its integrity.

Synthesis and Preparation

The synthesis of trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid involves specific chemical pathways that ensure the correct stereochemistry and functional group arrangement.

Stereochemistry Considerations

The trans configuration of the compound is critical to its function and applications. This stereochemistry is typically controlled during synthesis through:

  • Selective hydrogenation procedures

  • Stereoselective reduction reactions

  • Chromatographic separation of isomers when necessary

The specific (1R,3R) stereochemistry indicated in the IUPAC name suggests precise control over the spatial arrangement of the functional groups on the cyclohexyl ring.

Applications and Research Uses

Trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid has several significant applications in research and development settings.

Research Applications

The compound is primarily designated for "research and development use by, or directly under the supervision of, a technically qualified individual" . Its specific applications include:

  • Chemical Intermediate: The compound serves as a valuable intermediate in organic synthesis pathways, particularly in pharmaceutical development.

  • Building Block in Medicinal Chemistry: The protected amine functionality and carboxylic acid group make it useful for constructing more complex molecules with potential biological activity.

  • Peptide Synthesis: The N-Boc protected amine is compatible with standard peptide synthesis protocols, suggesting potential applications in this field.

Ecological Considerations

The ecological impact of trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid is an important consideration for responsible research practices.

Disposal Considerations

  • Disposal should comply with all applicable local, state, and federal regulations

  • Consultation with environmental professionals may be necessary

  • Waste should be handled by licensed disposal facilities

Analytical Methods and Characterization

Proper characterization of trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid is essential for confirming its identity, purity, and structure.

Identification Techniques

While specific analytical data for this compound is limited in the available search results, standard analytical techniques for similar organic compounds typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and determination of stereochemistry

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy: For functional group identification

  • X-Ray Diffraction: For crystalline compounds, to determine absolute stereochemistry

  • High-Performance Liquid Chromatography (HPLC): For purity determination

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